3-甲基-5-硝基邻苯二酚

描述

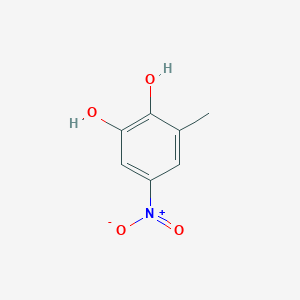

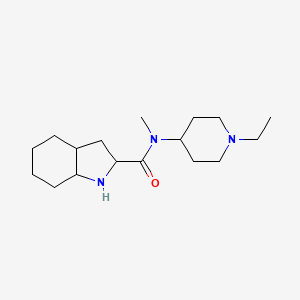

3-Methyl-5-nitrocatechol is a chemical compound with the molecular formula C7H7NO4. It belongs to the catechol family and contains a methyl group at position 3 and a nitro group at position 5 on the benzene ring. The compound is yellow-colored and plays a significant role in atmospheric chemistry, particularly in the formation of secondary organic aerosols (SOA) and their optical properties .

Synthesis Analysis

-

Direct Oxidation and Conjugated Addition (Nonradical Mechanism)

-

Oxidative Aromatic Nitration (Electrophilic)

Physical And Chemical Properties Analysis

科学研究应用

大气化学和环境影响

气相光解和OH自由基动力学:Roman等人(2022年)的研究深入探讨了在模拟大气条件下对硝基邻苯二酚的气相反应速率系数,包括5-甲基-3-硝基邻苯二酚。该研究表明,光解可能是这些化合物在大气中的主要降解过程,突显了它们在环境中的潜在影响 (Roman, Arsene, Bejan, & Olariu, 2022)。

大气中的水相生成:Vidović等人(2018年)研究了HNO2在暗条件下转化3-甲基邻苯二酚的作用,导致在大气条件下生成3-甲基-5-硝基邻苯二酚和其他化合物。他们的研究结果表明,在高NOx浓度的污染环境中,硝化的途径是显著的 (Vidović, Lašič Jurković, Šala, Kroflič, & Grgić, 2018)。

生物降解和环境清理

- 微生物途径中的降解:Haigler、Suen和Spain(1996年)研究了Burkholderia sp.中的MNC单加氧酶,该酶催化去除与4-甲基-5-硝基邻苯二酚相关的硝基基团。这项研究有助于理解硝基芳香化合物的微生物降解,这对生物修复策略至关重要 (Haigler, Suen, & Spain, 1996)。

水相反应和棕色碳的形成

- 水相棕色碳的形成:Vidović等人(2020年)的研究调查了在阳光下从3-甲基邻苯二酚生成棕色碳,导致生成3-甲基-5-硝基邻苯二酚。这项研究提供了有关二次有机气溶胶形成及其在大气中吸光作用的见解 (Vidović, Kroflič, Šala, & Grgić, 2020)。

合成和表征

气相红外交叉截面和结构数据:Roman等人(2021年)对硝基邻苯二酚,包括5-甲基-3-硝基邻苯二酚的气相红外吸收交叉截面和X射线衍射分析进行了研究。这项研究对于理解不同相中硝基邻苯二酚的结构性质至关重要,这对各种科学应用至关重要 (Roman, Roman, Arsene, Bejan, & Olariu, 2021)。

复合物的合成和表征:Kulaç等人(2007年)探讨了以硝基邻苯二酚化合物为基础,取代了4-硝基-2-(辛氧基)苯氧基的新型酞菁类化合物的合成和表征。这项研究有助于开发具有潜在应用于光伏和传感器等领域的新材料 (Kulaç, Bulut, Altındal, Özkaya, Salih, & Bekaroğlu, 2007)。

作用机制

Target of Action

3-Methyl-5-nitrocatechol is a type of nitrocatechol, which is a class of compounds that are ubiquitous in the environment and an important part of atmospheric humic-like substances It’s known that these compounds significantly alter the absorption properties of the atmosphere .

Mode of Action

The mode of action of 3-Methyl-5-nitrocatechol involves several chemical reactions. In the dominant pathway, nitrous acid (HNO2) is directly involved in the transformation of 3-methylcatechol (3MC) via consecutive oxidation and conjugated addition reactions . This is a non-radical reaction mechanism .

Biochemical Pathways

Three possible pathways of dark 3-Methyl-5-nitrocatechol formation have been considered . These pathways are markedly dependent on reaction conditions . Under very acidic conditions, the other two nitration pathways, oxidative aromatic nitration (electrophilic) and recombination of radical species, gain in importance .

Pharmacokinetics

It’s known that the predicted atmospheric lifetime of 3mc according to the dominant mechanism at these conditions (24 days at pH 45 and 25 C) is more than 3-times shorter than that via the other two competitive pathways .

Result of Action

The result of the action of 3-Methyl-5-nitrocatechol is the formation of yellow-colored methylnitrocatechols (MNC) that contribute to the total organic aerosol mass and significantly alter absorption properties of the atmosphere .

Action Environment

The action of 3-Methyl-5-nitrocatechol is influenced by environmental factors. The formation of 3-Methyl-5-nitrocatechol is especially significant in polluted environments with high NOx concentrations and relatively acidic particles (pH around 3) . The two-step nitration dominates at a pH around the pKa of HNO2, which is typical for atmospheric aerosols, and is moderately dependent on temperature .

属性

IUPAC Name |

3-methyl-5-nitrobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZDSEMYVKHLPLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 3-methyl-5-nitrocatechol formed in the atmosphere?

A: 3-methyl-5-nitrocatechol is a secondary organic aerosol (SOA) formed through the oxidation of volatile organic compounds (VOCs) released during biomass burning. [, ] One identified precursor is m-cresol, a significant emission from burning biomass. [] Atmospheric studies suggest 3M5NC forms through the aqueous-phase electrophilic substitution of 3-methylcatechol with nitronium ion (NO2+). [] This reaction is favored under specific pH conditions found in atmospheric water droplets. []

Q2: Does the presence of sunlight affect the formation of 3-methyl-5-nitrocatechol?

A: Yes, sunlight plays a role in the aqueous-phase formation of 3-methyl-5-nitrocatechol. Research shows that while 3-methylcatechol degrades faster in sunlight compared to dark conditions, the yield of 3M5NC is significantly higher in the dark. [] This suggests that while sunlight accelerates the degradation of the precursor, it might lead to different reaction pathways resulting in a lower yield of 3M5NC.

Q3: Why is 3-methyl-5-nitrocatechol considered a significant atmospheric component?

A: 3-methyl-5-nitrocatechol is a significant component of brown carbon, a type of organic aerosol that absorbs sunlight. [, ] This absorption influences the Earth's radiative balance and contributes to climate forcing. Additionally, the presence of nitro groups in 3M5NC may lead to further atmospheric reactions and contribute to the formation of other aerosol components.

Q4: How is 3-methyl-5-nitrocatechol identified and quantified in atmospheric samples?

A: 3-methyl-5-nitrocatechol and its isomer 3-methyl-4-nitrocatechol can be detected and differentiated from other isomers using liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC/(-)ESI-MS/MS). [] This method allows for the accurate identification and quantification of 3M5NC in complex environmental samples.

Q5: Are there any alternative formation pathways for 3-methyl-5-nitrocatechol in the atmosphere?

A: While electrophilic substitution of 3-methylcatechol with NO2+ is a likely pathway, research suggests other mechanisms might be involved. [] For example, HNO2 plays a crucial role in the dark transformation of 3-methylcatechol, potentially through a non-radical pathway involving oxidation and conjugated addition reactions. [] Further research is needed to fully elucidate the contribution of different pathways to the formation of 3M5NC in various atmospheric conditions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Methylamino)-2-[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1418968.png)

![N-[3-(methylamino)propyl]cyclobutanecarboxamide](/img/structure/B1418979.png)

![Methyl 3-{[(3-aminophenyl)methyl]sulfanyl}propanoate](/img/structure/B1418983.png)

![N-[(4-Chloro-2-pyridinyl)carbonyl]alanine](/img/structure/B1418989.png)